molecular formula C22H27N7O2 B2939030 7,9-dimethyl-3-phenyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 921055-33-6

7,9-dimethyl-3-phenyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2939030
CAS RN: 921055-33-6
M. Wt: 421.505
InChI Key: HDMNCEOSELISLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,9-dimethyl-3-phenyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C22H27N7O2 and its molecular weight is 421.505. The purity is usually 95%.
BenchChem offers high-quality 7,9-dimethyl-3-phenyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,9-dimethyl-3-phenyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A significant area of research involving derivatives of purine compounds focuses on their synthesis and evaluation for biological activities. For instance, derivatives have been synthesized for potential antiasthmatic activity due to their vasodilatory properties. This research includes the development of Phosphodiesterase 3 inhibitors as anti-asthmatic agents, highlighting the pharmacological significance of xanthene derivatives and purine compounds in developing new therapeutic agents (Bhatia et al., 2016).

Anticancer, Anti-HIV, and Antimicrobial Activity

Other studies have explored the anticancer, anti-HIV-1, and antimicrobial activities of triazino and triazolo[4,3-e]purine derivatives. These investigations aim to establish new candidates with enhanced antineoplastic, anti-HIV-1, and antimicrobial activities, contributing to the broader spectrum of potential medical applications of purine derivatives (Ashour et al., 2012).

Neuroprotective Approach

Research into novel multi-target therapeutic approaches for neuroprotection in Alzheimer's disease has also been conducted. This includes the synthesis and biological evaluation of compounds designed to offer neuroprotective benefits through multiple pathways, such as inhibiting acetylcholinesterase activity and exhibiting antioxidant properties (Lecanu et al., 2010).

Central Nervous System Agents

Furthermore, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents highlights the exploration of purine derivatives for their effects on the central nervous system, including their antidepressant properties (Bauer et al., 1976).

properties

IUPAC Name

7,9-dimethyl-3-phenyl-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O2/c1-25-19-18(20(30)26(2)22(25)31)28-15-17(16-9-5-3-6-10-16)24-29(21(28)23-19)14-13-27-11-7-4-8-12-27/h3,5-6,9-10H,4,7-8,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMNCEOSELISLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCN4CCCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16415877

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